JCP-265
Description
Chemical Identity and Structural Characteristics
Chemical Classification and Nomenclature
JCP-265 is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as [(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate. The compound is registered under Chemical Abstracts Service number 140652-99-9, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature includes the simplified designation JCP 265 and JCP265, which serve as commonly recognized synonyms in scientific literature. The compound belongs to the broader chemical class of isocoumarins, which are heterocyclic lactones characterized by their benzopyran-2-one core structure.
The systematic naming reflects the compound's complex architecture, incorporating descriptors for the stereochemical configuration at the propyl carbon center, the substitution pattern on the isocoumarin ring system, and the presence of both carbamate and amide functional linkages. This nomenclature system ensures precise identification and differentiation from structurally related compounds within the isocoumarin family.
Molecular Structure and Formula (C21H18BrClN2O6)
This compound possesses the molecular formula C21H18BrClN2O6, indicating a substantial organic molecule containing 21 carbon atoms, 18 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and six oxygen atoms. The molecular architecture represents a convergence of multiple structural motifs, including an isocoumarin heterocycle, a carbamate ester, and a halogenated ethoxy substituent. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as CC@@HOC(=O)NC3=CC=CC=C3.
The three-dimensional arrangement of atoms within this compound creates a spatially complex molecule with defined stereochemical requirements. The International Chemical Identifier key VOIQWVHTMKOBBL-LBPRGKRZSA-N provides a unique computational representation of the compound's complete structural information. The molecular complexity, quantified at 712 through computational analysis, reflects the intricate bonding patterns and multiple ring systems present within the structure.
Chloroisocoumarin Scaffold Analysis
The chloroisocoumarin scaffold represents the central structural framework of this compound, consisting of a benzopyran-2-one ring system with chlorine substitution at the 4-position of the isocoumarin core. This heterocyclic system is characterized by the presence of a lactone functionality, where the carbonyl carbon is positioned adjacent to the oxygen atom within the six-membered ring. The isocoumarin framework differs from its coumarin isomers through the positioning of the lactone carbonyl group, creating distinct electronic and steric properties.
The chlorine substitution at the 4-position of the isocoumarin ring introduces electron-withdrawing effects that influence the reactivity and stability of the lactone functionality. This halogen substitution also contributes to the compound's lipophilicity and potential interactions with biological targets. The isocoumarin scaffold has been recognized as a privileged structure in medicinal chemistry, with various derivatives demonstrating diverse biological activities including antimicrobial, antifungal, and enzyme inhibitory properties.
The 3-position of the isocoumarin ring bears a 2-bromoethoxy substituent, which extends the molecular framework and introduces additional halogen functionality. This substitution pattern creates a unique electronic environment within the heterocyclic system, potentially influencing both the chemical reactivity and biological activity of the compound.
Functional Groups and Reactive Centers
This compound incorporates several distinct functional groups that contribute to its chemical behavior and potential reactivity patterns. The primary functional groups include two amide linkages, one carbamate ester, one lactone group within the isocoumarin ring, and two halogen substituents (bromine and chlorine). The carbamate functionality connects the propyl chain to a phenyl ring through a N-phenylcarbamate linkage, creating a stable but potentially hydrolyzable ester bond.
The amide groups within the structure provide sites for potential hydrogen bonding interactions, with the compound containing two hydrogen bond donor sites and six hydrogen bond acceptor sites. These functional groups contribute to the compound's ability to interact with biological macromolecules through non-covalent interactions. The presence of the lactone group within the isocoumarin scaffold creates a potential site for nucleophilic attack, particularly under basic conditions where ring opening might occur.
The halogen substituents, particularly the bromine atom attached to the ethoxy chain, represent potential leaving groups that could participate in nucleophilic substitution reactions. The chlorine atom integrated into the aromatic system provides electron-withdrawing effects that influence the electronic distribution throughout the isocoumarin ring system. The compound's eight rotatable bonds indicate significant conformational flexibility, allowing for multiple spatial arrangements of the various functional groups.
Stereochemistry and Configuration
This compound contains one defined stereochemical center located at the carbon atom bearing the methyl group within the propyl chain, specifically designated with (S)-configuration. This stereochemical assignment indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral center are arranged in a counterclockwise direction. The presence of this single stereocenter means that this compound can exist as one of two possible enantiomers, with the synthesized compound specifically representing the (S)-enantiomer.
The stereochemical configuration is crucial for the compound's biological activity, as enantiomers often exhibit different affinities for biological targets and may demonstrate varying pharmacological profiles. The (S)-configuration is explicitly indicated in the compound's systematic name and is reflected in the three-dimensional structural representations used in computational modeling and database entries.
The defined atom stereocenter count of one confirms that no other asymmetric centers exist within the molecular structure, simplifying the stereochemical considerations for synthesis and characterization. The maintenance of stereochemical integrity during storage and handling is important for ensuring consistent biological activity and analytical reproducibility.
Physical and Chemical Properties
Molecular Weight (509.73) and Physical State
This compound exhibits a molecular weight of 509.73 grams per mole, classifying it as a moderately large organic molecule within the typical range for pharmaceutical compounds. The exact mass, calculated as 508.003 daltons, provides precise mass spectral identification capabilities for analytical characterization. The compound typically exists as a solid at room temperature, indicating intermolecular forces sufficient to maintain crystalline or amorphous solid-state organization under standard conditions.
The heavy atom count of 31 atoms reflects the substantial molecular size and contributes to the compound's physical properties. This molecular size influences various pharmacokinetic parameters and necessitates specific considerations for formulation and delivery approaches. The solid-state properties make the compound suitable for long-term storage and facilitate handling during synthetic and analytical procedures.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 509.73 g/mol | |
| Exact Mass | 508.003 Da | |
| Physical State | Solid at room temperature | |
| Heavy Atom Count | 31 | |
| Molecular Complexity | 712 |
Solubility Profile and LogP Characteristics
The lipophilicity of this compound is characterized by a calculated LogP value of 4.1, indicating moderate to high hydrophobic character. This LogP value suggests that the compound exhibits greater affinity for organic solvents compared to aqueous media, which has implications for its solubility behavior and potential biological membrane permeability. The relatively high lipophilicity is consistent with the presence of multiple aromatic ring systems and halogen substituents within the molecular structure.
Solubility studies indicate that this compound may dissolve in dimethyl sulfoxide in most cases, providing a reliable solvent system for stock solution preparation. Alternative solvents including water, ethanol, or N,N-dimethylformamide may be employed with small quantities to avoid sample loss during solubility testing. The compound's limited aqueous solubility, typical for molecules with LogP values above 4.0, necessitates the use of co-solvents or specialized formulation techniques for applications requiring aqueous media.
The topological polar surface area of 103 Ų indicates moderate polarity despite the overall lipophilic character. This parameter suggests that while the compound possesses hydrophobic regions, the presence of multiple oxygen and nitrogen atoms contributes to polar surface area that may facilitate specific molecular interactions.
| Property | Value | Reference |
|---|---|---|
| LogP | 4.1 | |
| Topological Polar Surface Area | 103 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 8 |
Spectroscopic Properties
The spectroscopic characterization of this compound relies primarily on nuclear magnetic resonance and mass spectrometry techniques for structural confirmation and purity assessment. The compound's complex structure, incorporating multiple aromatic systems and heteroatoms, generates characteristic spectroscopic signatures that enable reliable identification and quantification. The presence of both bromine and chlorine atoms provides distinctive isotope patterns in mass spectrometric analysis, facilitating molecular ion identification and fragmentation pattern interpretation.
Nuclear magnetic resonance spectroscopy reveals the compound's intricate proton and carbon environments, with aromatic protons typically appearing in the 7.0-8.5 parts per million region and aliphatic protons in the 1.0-4.0 parts per million range. The stereochemical center and the various functional groups create distinct chemical shift patterns that serve as fingerprints for structural verification. The isocoumarin scaffold contributes characteristic carbonyl carbon signals in carbon-13 nuclear magnetic resonance spectroscopy, typically observed around 160-170 parts per million for lactone carbonyls.
Infrared spectroscopy would be expected to show characteristic absorptions for the various functional groups present, including carbonyl stretches for the lactone, amide, and carbamate functionalities, typically appearing in the 1650-1750 cm⁻¹ region. The aromatic systems would contribute C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
Properties
CAS No. |
140652-99-9 |
|---|---|
Molecular Formula |
C21H18BrClN2O6 |
Molecular Weight |
509.737 |
IUPAC Name |
(S)-N-[3-(2-Bromoethoxy)-4-chloro-1-oxo-1H-2-benzopyran-7-yl]-2-[[(phenylamino)carbonyl]oxy]-propanamide |
InChI |
InChI=1S/C21H18BrClN2O6/c1-12(30-21(28)25-13-5-3-2-4-6-13)18(26)24-14-7-8-15-16(11-14)19(27)31-20(17(15)23)29-10-9-22/h2-8,11-12H,9-10H2,1H3,(H,24,26)(H,25,28)/t12-/m0/s1 |
InChI Key |
VOIQWVHTMKOBBL-LBPRGKRZSA-N |
SMILES |
C[C@H](OC(NC1=CC=CC=C1)=O)C(NC2=CC=C(C3=C2)C(Cl)=C(OCCBr)OC3=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JCP-265; JCP265; JCP 265 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of this compound and JCP-170
| Feature | This compound | JCP-170 |
|---|---|---|
| Core Scaffold | Chloroisocoumarin derivative | Chloroisocoumarin derivative |
| Key Substituents | Ethynyl group | Modified alkyl chain |
| ABHD6 Inhibition (IC₅₀) | ~1 µM | ~0.8 µM |
| Toxicity (Selectivity) | >1.3 (Metastasis-toxicity) | >1.3 (Metastasis-toxicity) |
CJS-023
CJS-023, a click chemistry-enabled analog of this compound, retains the ethynyl functional group critical for ABHD6 binding . It was used to map this compound’s target via ABPP-MudPIT, demonstrating that the ethynyl moiety is essential for covalent interaction with ABHD6’s catalytic serine residue .
KT-203
Key distinctions include:
Table 2. ABHD6 Inhibition Profile: this compound vs. KT-203
JCP-271
JCP-271, a negative control compound, shares the chloroisocoumarin electrophilic "warhead" but lacks the ethynyl group required for ABHD6 binding .
Chloroisocoumarin Derivatives
The parent class of chloroisocoumarins broadly inhibits serine hydrolases but lacks selectivity, leading to systemic toxicity. This compound’s structural refinements—introduction of the ethynyl group and optimized side chains—confer ABHD6 selectivity while reducing off-target effects, achieving a metastasis-toxicity selectivity ratio >1.3 compared to <0.5 for earlier analogs .
Preparation Methods
Chromene Core Synthesis
The isochromen-1-one core of this compound is synthesized via a modified Knoevenagel condensation. A substituted salicylaldehyde derivative (e.g., 3-bromo-2-hydroxybenzaldehyde) reacts with malononitrile in the presence of a dialkyl phosphite and a Brønsted base catalyst. The RSC protocol demonstrates that dimethyl phosphite and dimethylaminopyridine (DMAP) catalyze this cyclization at 70°C, forming the 4H-chromen-4-yl phosphonate intermediate. For this compound, the salicylaldehyde precursor is substituted with chlorine and bromoethoxy groups at positions 4 and 3, respectively, necessitating precise temperature control (60–80°C) to prevent premature elimination of the bromoethyl moiety.
Table 1: Reaction Conditions for Chromene Formation
| Component | Specification | Role |
|---|---|---|
| Salicylaldehyde derivative | 3-bromo-2-hydroxy-4-chlorobenzaldehyde | Electrophilic component |
| Malononitrile | 1.0 mmol | Nucleophile |
| Dimethyl phosphite | 1.0 mmol | Phosphonate donor |
| DMAP | 0.05 mmol | Base catalyst |
| Solvent | Ethanol or acetonitrile | Reaction medium |
| Temperature | 70°C, 45 minutes | Cyclization optimization |
This step yields a 2-amino-3-cyano-4H-chromen-4-yl phosphonate intermediate, characterized by a distinctive P NMR signal at δ 21.8 ppm.
Introduction of the Carbamate Side Chain
The stereoselective coupling of the N-phenylcarbamate group to the chromene core is achieved via a Mitsunobu reaction. The phosphonate intermediate undergoes nucleophilic acyl substitution with (S)-2-hydroxypropanamide, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert the configuration at the chiral center. InvivoChem’s technical notes specify anhydrous tetrahydrofuran (THF) as the solvent, with reactions conducted at 0°C to minimize racemization.
Key Challenges and Solutions :
-
Steric hindrance : The bulky phosphonate group at position 4 necessitates extended reaction times (12–16 hours) for complete conversion.
-
Byproduct formation : Unreacted DEAD is quenched with aqueous sodium thiosulfate, followed by extraction with ethyl acetate to isolate the product.
Optimization of Reaction Parameters
Catalyst Screening
The RSC study compared eight catalysts for chromene synthesis, with DMAP and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yielding the highest conversions (85–92%). For this compound, DMAP is preferred due to its compatibility with bromoethoxy substituents, which are susceptible to nucleophilic attack by stronger bases like DBU.
Table 2: Catalyst Performance in Chromene Synthesis
| Catalyst | Yield (%) | Reaction Time (min) | Byproducts |
|---|---|---|---|
| DMAP | 90 | 45 | <5% dimerized chromene |
| DBU | 78 | 30 | 12% dehalogenated product |
| DABCO | 65 | 60 | 20% unreacted aldehyde |
Solvent and Temperature Effects
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but risk solubilizing the phosphonate intermediate prematurely. Ethanol, while less polar, suppresses side reactions involving the bromoethoxy group. A mixed solvent system (acetonitrile:ethanol = 1:3) balances solubility and reactivity, achieving 88% yield at 70°C.
Physicochemical Characterization
Spectroscopic Analysis
-
H NMR (CDCl₃): The stereochemistry at C2 is confirmed by a doublet of doublets at δ 4.23 ppm (J = 17.5 Hz, 1H, CHP), coupled to the phosphorus atom.
-
C NMR : The carbamate carbonyl appears at δ 162.8 ppm, while the isochromenone carbonyl resonates at δ 165.3 ppm.
-
IR : Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (P=O stretch) validate functional group incorporation.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a single peak at 8.2 minutes, corresponding to >99% purity. Mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 509.73, consistent with the formula C₂₁H₁₈BrClN₂O₆.
Formulation and Stability
Solubility Profiling
This compound exhibits poor aqueous solubility (<1 mg/mL) but dissolves readily in DMSO (50 mg/mL). For in vivo studies, InvivoChem recommends a formulation of DMSO:Tween 80:saline (10:5:85), which maintains stability for 1 month at -20°C.
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| DMSO | 50 | >6 months |
| Ethanol | 15 | 3 months |
| Water | <1 | <24 hours |
Q & A
Q. What are the primary anti-metastatic effects of JCP-265 in preclinical pancreatic cancer models?
this compound demonstrates significant inhibition of metastasis in both murine (0688M) and human pancreatic cancer cell lines (AsPC-1, Panc-89). In vivo studies using intravenous and hepatic metastasis models showed dose-dependent suppression of lung and liver metastases, with no significant cytotoxicity in vitro (transfer selectivity >1.3). This suggests its anti-metastatic action is distinct from direct tumor cell killing .
Q. How should researchers design experiments to validate this compound's efficacy across different metastasis models?
A multiplexed screening approach is recommended:
- Use barcoded cell lines (e.g., AsPC-1, Panc-89) to track metastatic burden in parallel in vivo assays.
- Employ dose-response studies in both intravenous (lung) and hepatic (liver) metastasis models to confirm organ-specific efficacy.
- Integrate toxicity profiling (e.g., IC50 in vitro) to ensure therapeutic selectivity .
Advanced Research Questions
Q. What methodologies are recommended for identifying this compound's molecular targets in complex biological systems?
Functional proteomics and activity-based protein profiling (ABPP-MudPIT) are critical. Key steps include:
- Synthesizing alkyne-functionalized analogs (e.g., CJS-023) to capture target proteins via click chemistry.
- Validating analogs for retained anti-metastatic activity in vivo to confirm target relevance.
- Using mass spectrometry to identify enriched proteins and prioritize candidates for biochemical validation .
Q. How can researchers resolve contradictions between this compound's low in vitro toxicity and high in vivo efficacy?
Contradictions may arise from differences in tumor-microenvironment interactions. To address this:
- Compare in vitro cytotoxicity assays (2D cultures) with 3D co-culture systems incorporating stromal cells.
- Perform pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to assess compound exposure in vivo.
- Validate findings using orthotopic tumor models to mimic physiological metastasis pathways .
Q. What strategies optimize lead compound development for this compound analogs with improved selectivity?
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., chlorine substitution in JCP-170 vs. This compound) to enhance target engagement.
- Parallel in vivo screening : Test analogs in multiple metastasis models to ensure broad efficacy.
- Toxicity thresholds : Establish in vitro EC50/IC50 ratios to prioritize compounds with >10-fold selectivity for metastasis inhibition over cytotoxicity .
Q. How should data from conflicting studies on this compound's mechanism be analyzed?
Apply contradiction analysis frameworks:
- Principal Contradiction Identification : Determine if discrepancies stem from model variability (e.g., murine vs. human cell lines) or methodological differences (e.g., dosing schedules).
- Hierarchical Validation : Use orthogonal assays (e.g., genetic knockdown of putative targets) to confirm functional relevance.
- Meta-analysis : Aggregate data from independent studies to identify consensus pathways (e.g., metastasis-suppressive kinases) .
Methodological Guidance
What criteria define a rigorous research question for studying this compound's therapeutic potential?
Align with the FINER framework :
- Feasible : Ensure access to validated metastasis models and proteomic tools.
- Novel : Investigate understudied targets (e.g., non-canonical kinases) identified via ABPP-MudPIT.
- Ethical : Prioritize humane endpoints in animal studies (e.g., metastasis burden thresholds).
- Relevant : Address gaps in metastasis biology, such as organotropism mechanisms .
Q. How can researchers ensure reproducibility when replicating this compound studies?
- Detailed protocols : Publish full experimental parameters (e.g., cell inoculation density, dosing regimens).
- Data transparency : Share raw proteomic datasets and code for ABPP-MudPIT analysis as supplementary materials.
- Negative controls : Include vehicle-treated cohorts and non-metastatic cell lines to validate assay specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
